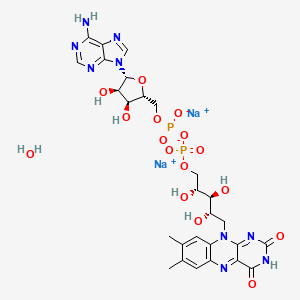
フラビンアデニンジヌクレオチド二ナトリウム
概要
説明
Flavin adenine dinucleotide disodium is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is derived from riboflavin (vitamin B2) and plays a crucial role in biological oxidation-reduction reactions, acting as a carrier of electrons and protons in cellular processes .
科学的研究の応用
Flavin adenine dinucleotide disodium has a wide range of scientific research applications:
作用機序
Flavin Adenine Dinucleotide Disodium (FAD) is a redox-active coenzyme associated with various proteins, playing a crucial role in several enzymatic reactions in metabolism .
Target of Action
FAD primarily targets various aerobic dehydrogenases, such as D-amino acid oxidase and L-amino acid oxidase . It also interacts with other proteins like NADH dehydrogenase, p-hydroxybenzoate hydroxylase, nitric oxide synthase, and NAD(P)H dehydrogenase .
Mode of Action
FAD acts as a cofactor for these enzymes, participating in redox reactions. It can exist in four redox states: the flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . FAD, in its fully oxidized form (quinone), accepts two electrons and two protons to become FADH2 (hydroquinone form). The semiquinone (FADH) can be formed by either reduction of FAD or oxidation of FADH2 by accepting or donating one electron and one proton, respectively .
Biochemical Pathways
FAD is involved in various biochemical pathways, including the oxidative metabolism of carbohydrates, amino acids, and fatty acids . It is also a part of the mitochondrial electron transport chain . In the form of FMN, it is involved in the first enzyme complex of the electron transport chain .
Pharmacokinetics
Its solubility and utilization rate are higher than that of riboflavin, making it suitable for intramuscular and intravenous injection .
Result of Action
The action of FAD results in the promotion of the metabolism of sugars, fats, and proteins . As a derivative of vitamin B2, it plays a significant role in maintaining the normal function of skin, mucous membranes, and vision . It is particularly important in cellular respiration .
Action Environment
The action, efficacy, and stability of FAD can be influenced by environmental factors. For instance, exposure to sunlight and alkaline conditions can lead to its decomposition into riboflavin . Furthermore, the presence of organic molecules can affect the interaction of the adenine and isoalloxazine rings, which can influence the stabilization of different conformations of FAD .
生化学分析
Biochemical Properties
Flavin Adenine Dinucleotide Disodium is involved in numerous important metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a critical electron transporter in living systems and catalyzes several 1-2 electron redox reactions . It is also known to interact with enzymes such as succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .
Cellular Effects
Flavin Adenine Dinucleotide Disodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also plays a pivotal role in the energy production of our cells .
Molecular Mechanism
Flavin Adenine Dinucleotide Disodium exerts its effects at the molecular level through various mechanisms. It can exist in four redox states: the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone . It is converted between these states by accepting or donating electrons . In its fully oxidized form, or quinone form, it accepts two electrons and two protons to become FADH2 (hydroquinone form) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flavin Adenine Dinucleotide Disodium change over time. It exhibits conformational dynamics in performing its biological functions due to the local orientation of isoalloxazine and adenine . Conventional methods detect stable conformations of Flavin Adenine Dinucleotide Disodium molecules, while transient intermediates are hidden in ensemble measurements .
Metabolic Pathways
Flavin Adenine Dinucleotide Disodium is involved in several metabolic pathways. It is associated with various proteins, which are involved with several enzymatic reactions in metabolism . Many flavoproteins are known: components of the succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .
Transport and Distribution
The transport and distribution of Flavin Adenine Dinucleotide Disodium within cells and tissues involve specialized transporters (RFVTs), riboflavin kinase (RFK), which catalyze the formation of FMN, and FAD synthase or FMN adenylyl transferase (FADS or FMNAT), which adenylates FMN to FAD .
Subcellular Localization
It is known that a fine coordination among apo-flavoprotein turn-over, cofactor availability, and, in eukaryotic cells, sub-cellular flavin trafficking, is required in order to ensure correct flavoproteome maintenance .
準備方法
Synthetic Routes and Reaction Conditions
Flavin adenine dinucleotide disodium can be synthesized through the condensation of riboflavin and adenosine diphosphate. The reaction typically involves the use of solvents and ammonium acetate salts under controlled conditions . The process can be optimized by adjusting the organic content in the solvent, which influences the conformational stability of the compound .
Industrial Production Methods
Industrial production of flavin adenine dinucleotide disodium often involves enzymatic synthesis. This method utilizes riboflavin kinase and flavin adenine dinucleotide synthase to convert riboflavin into flavin mononucleotide and subsequently into flavin adenine dinucleotide . The process is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
Flavin adenine dinucleotide disodium undergoes various types of reactions, including oxidation, reduction, and substitution. It can exist in multiple redox states: quinone, semiquinone, hydroquinone, and flavin-N(5)-oxide .
Common Reagents and Conditions
Common reagents used in these reactions include nicotinamide adenine dinucleotide (NADH), molecular oxygen, and various flavoproteins. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products Formed
The major products formed from these reactions include reduced forms of flavin adenine dinucleotide, such as flavin adenine dinucleotide hydroquinone (FADH2), which plays a vital role in the electron transport chain and cellular respiration .
類似化合物との比較
Similar Compounds
Flavin mononucleotide (FMN): Another derivative of riboflavin, involved in similar redox reactions but with a simpler structure.
Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions, similar to flavin adenine dinucleotide but with different molecular targets and pathways.
Nicotinamide adenine dinucleotide phosphate (NADP): Similar to NAD but primarily involved in anabolic reactions.
Uniqueness
Flavin adenine dinucleotide disodium is unique due to its ability to exist in multiple redox states and its involvement in a wide range of metabolic processes. Its conformational flexibility and interaction with various enzymes make it a versatile coenzyme in biological systems .
特性
CAS番号 |
84366-81-4 |
|---|---|
分子式 |
C27H31N9Na2O15P2 |
分子量 |
829.5 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1 |
InChIキー |
XLRHXNIVIZZOON-WFUPGROFSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
外観 |
Solid powder |
Key on ui other cas no. |
146-14-5 84366-81-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dinucleotide, Flavin-Adenine FAD Flavin Adenine Dinucleotide Flavin-Adenine Dinucleotide Flavitan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


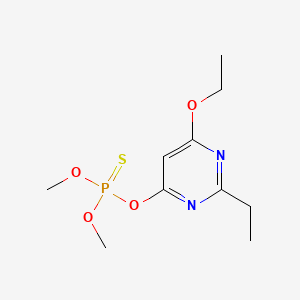


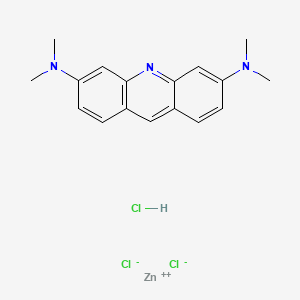
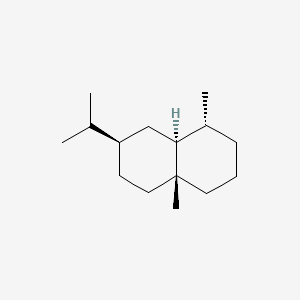
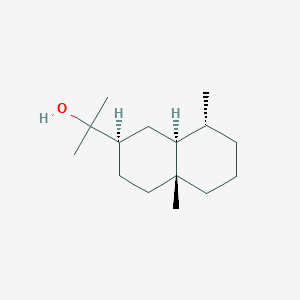
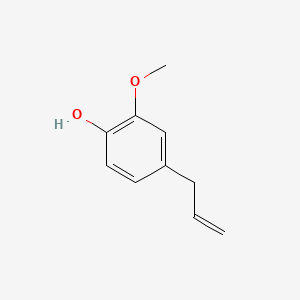

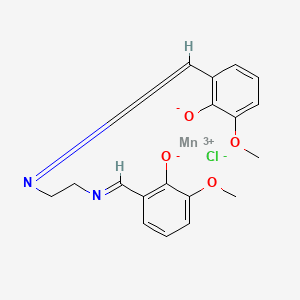
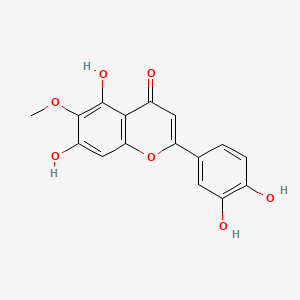
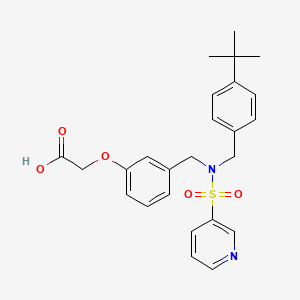

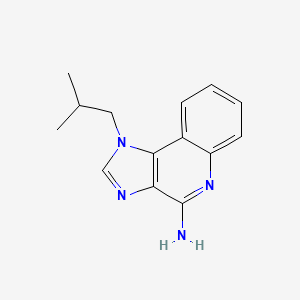
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)
